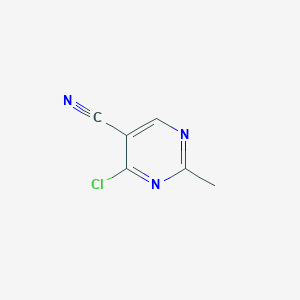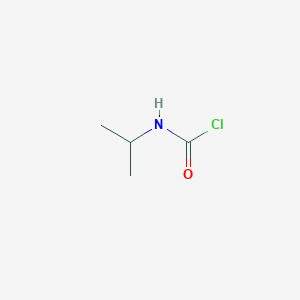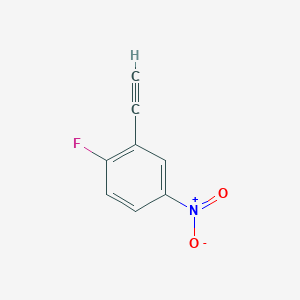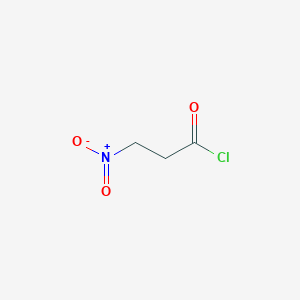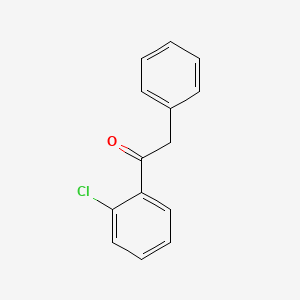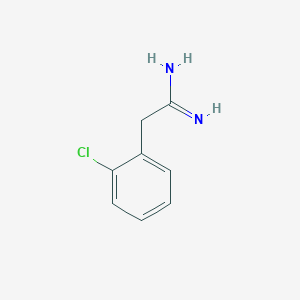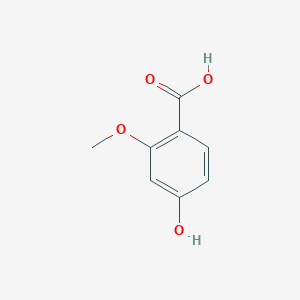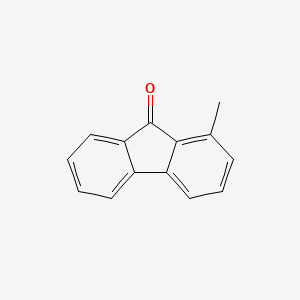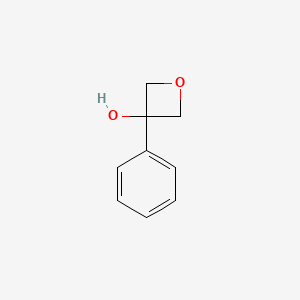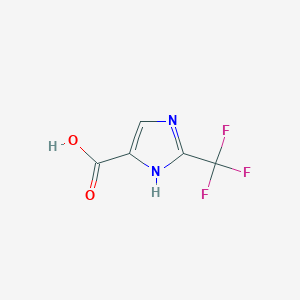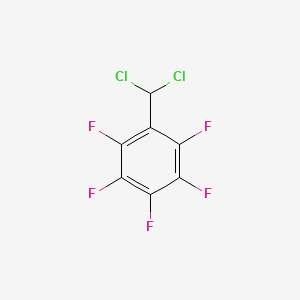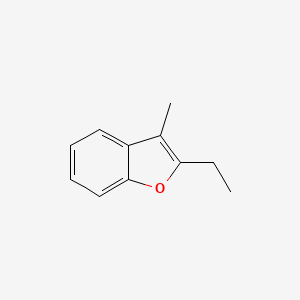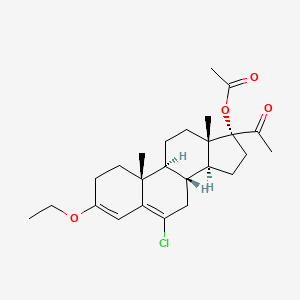
17-Acetoxy-6-chloro-3-ethoxypregna-3,5-dien-20-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17-Acetoxy-6-chloro-3-ethoxypregna-3,5-dien-20-one is a synthetic steroid compound. It has the molecular formula C24H31ClO4 and a molecular weight of 416.95 g/mol. This compound appears as a white crystalline or powder form .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 17-Acetoxy-6-chloro-3-ethoxypregna-3,5-dien-20-one can be achieved through several steps:
Starting Material: 16α,17α-epoxypregn-4-ene-3,20-dione (epoxyprogesterone).
Addition Reaction: The epoxide group reacts with hydrogen bromide to form 16-bromo, 17α-hydroxy derivatives.
Catalytic Hydrogenation: The bromine is removed through catalytic hydrogenation.
Transformation: The 3-keto group and 4-ene double bond are converted to a 3-hydroxy group and 3,5-diene structure.
Acetylation: The 3-hydroxy and 17α-hydroxy groups are acetylated.
Hydrolysis: The 3-acetyl group is removed through hydrolysis.
Etherification: The 3-hydroxy group is etherified to form the final product.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis following the same steps as described above, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
17-Acetoxy-6-chloro-3-ethoxypregna-3,5-dien-20-one undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of double bonds or ketones to alcohols.
Substitution: Halogenation or other nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium ethoxide (NaOEt) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
17-Acetoxy-6-chloro-3-ethoxypregna-3,5-dien-20-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other steroid compounds.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Investigated for potential therapeutic uses, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of pharmaceuticals and other steroid-based products
Mecanismo De Acción
The mechanism of action of 17-Acetoxy-6-chloro-3-ethoxypregna-3,5-dien-20-one involves its interaction with specific molecular targets and pathways. It may bind to steroid receptors, modulating gene expression and influencing various biological processes. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- 16α,17α-epoxypregn-4-ene-3,20-dione (epoxyprogesterone)
- 3-ethoxy-17-hydroxypregna-3,5-dien-20-one
Uniqueness
17-Acetoxy-6-chloro-3-ethoxypregna-3,5-dien-20-one is unique due to its specific structural modifications, which confer distinct chemical and biological properties. These modifications can enhance its stability, bioavailability, and efficacy compared to similar compounds .
Propiedades
Fórmula molecular |
C25H35ClO4 |
|---|---|
Peso molecular |
435 g/mol |
Nombre IUPAC |
[(8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-3-ethoxy-10,13-dimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C25H35ClO4/c1-6-29-17-7-10-23(4)19-8-11-24(5)20(18(19)14-22(26)21(23)13-17)9-12-25(24,15(2)27)30-16(3)28/h13,18-20H,6-12,14H2,1-5H3/t18-,19+,20+,23-,24+,25+/m1/s1 |
Clave InChI |
SCVRNVQWLOXOMX-DAHGFBLPSA-N |
SMILES isomérico |
CCOC1=CC2=C(C[C@@H]3[C@@H]([C@]2(CC1)C)CC[C@]4([C@H]3CC[C@@]4(C(=O)C)OC(=O)C)C)Cl |
SMILES canónico |
CCOC1=CC2=C(CC3C(C2(CC1)C)CCC4(C3CCC4(C(=O)C)OC(=O)C)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


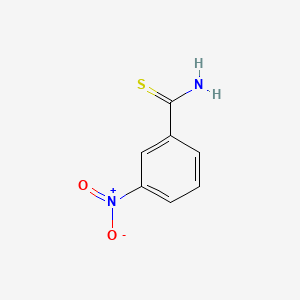
![[4-(2-Aminoethyl)phenyl]methanol](/img/structure/B1354634.png)
